molecular formula C23H16N2O B13749424 Bis(4-(pyridin-4-yl)phenyl)methanone

Bis(4-(pyridin-4-yl)phenyl)methanone

Cat. No.: B13749424
M. Wt: 336.4 g/mol
InChI Key: KEYIVDQFAOTNFL-UHFFFAOYSA-N
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Description

Bis(4-(pyridin-4-yl)phenyl)methanone is a symmetric aromatic ketone featuring two 4-(pyridin-4-yl)phenyl groups attached to a central carbonyl group. This structure combines the electron-deficient nature of pyridine rings with the extended π-conjugation of biphenyl systems, making it a versatile scaffold for optoelectronic and coordination chemistry applications.

The compound’s rigidity and planar geometry facilitate applications in materials science, particularly in thermally activated delayed fluorescence (TADF) emitters and metal-organic frameworks (MOFs). Its pyridinyl groups also enable coordination with metal ions, enhancing utility in luminescent sensors .

Properties

Molecular Formula

C23H16N2O

Molecular Weight

336.4 g/mol

IUPAC Name

bis(4-pyridin-4-ylphenyl)methanone

InChI

InChI=1S/C23H16N2O/c26-23(21-5-1-17(2-6-21)19-9-13-24-14-10-19)22-7-3-18(4-8-22)20-11-15-25-16-12-20/h1-16H

InChI Key

KEYIVDQFAOTNFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C(=O)C3=CC=C(C=C3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(pyridin-4-yl)phenyl)methanone typically involves the reaction of 4-bromopyridine with benzophenone in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Bis(4-(pyridin-4-yl)phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(4-(pyridin-4-yl)phenyl)methanone is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and coordination polymers .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents .

Industry: The compound is used in the production of advanced materials, including luminescent materials and organic light-emitting diodes (OLEDs). Its unique structure allows for the development of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of Bis(4-(pyridin-4-yl)phenyl)methanone in biological systems involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, forming complexes that can interfere with biological pathways. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Impacts

Compound Name Substituents/Modifications Key Properties/Applications Reference
Bis(4-(pyridin-4-yl)phenyl)methanone Two 4-(pyridin-4-yl)phenyl groups High π-conjugation, TADF potential, MOFs -
Phenyl(pyridin-4-yl)methanone (1k) One phenyl, one pyridinyl group Simpler structure; lower molecular weight
4-(Methylthio)phenylmethanone Methylthio (-SMe) substituent Enhanced electron density; altered reactivity
Di(pyridin-4-yl)methanone Two pyridinyl groups Reduced steric hindrance; coordination sites
4,4'-Dibenzoylbiphenyl Two benzoyl groups on biphenyl Extended conjugation; luminescent MOFs

Key Observations :

  • Electronic Effects: Electron-withdrawing pyridine rings in this compound enhance charge-transfer characteristics compared to phenyl-substituted analogs like 1k .
  • Conjugation and Luminescence: Extended biphenyl systems (e.g., 4,4'-dibenzoylbiphenyl ) exhibit red-shifted emission compared to this compound due to broader π-conjugation. However, the latter’s pyridinyl groups may improve TADF efficiency via triplet-state tuning .

Key Observations :

  • This compound likely requires multi-step synthesis involving Suzuki-Miyaura coupling or similar methods, analogous to .
  • Functionalization with groups like pyrrolidinylethoxy introduces steric bulk, complicating synthesis but enabling tailored solubility or bioactivity.

Table 3: Optoelectronic and Coordination Properties

Compound Name Quantum Yield (Φ) Application Domain Reference
This compound Not reported TADF emitters, MOFs -
Px2BP (phenoxazine-based methanone) Φ = 0.45–0.62 Green TADF emitters
4,4'-Dibenzoylbiphenyl Not reported Luminescent MOFs, sensors
Di(pyridin-4-yl)methanone Low Φ Coordination chemistry

Key Observations :

  • Phenoxazine-based methanones (e.g., Px2BP ) exhibit higher quantum yields due to donor-acceptor interactions, a feature this compound could replicate with optimized substituents.
  • Pyridinyl groups in this compound enhance MOF stability via metal coordination, as seen in analogous systems .

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